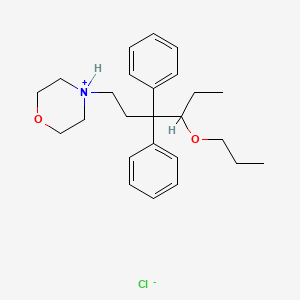
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride is a chemical compound with the molecular formula C25H36ClNO2. It is known for its unique structure, which includes a morpholino group and two phenyl rings. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride involves several steps. One common method includes the reaction of 4,4-diphenyl-6-morpholinohexan-3-one with propionic anhydride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction .
Chemical Reactions Analysis
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the morpholino group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride involves its interaction with specific molecular targets. The morpholino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride can be compared with other similar compounds, such as:
- 4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium chloride
- 6-(diethylamino)-4,4-diphenyl-3-hexanone hydrochloride
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the morpholino group and the propionoxy group in this compound gives it distinct chemical and biological properties .
Properties
CAS No. |
63834-55-9 |
|---|---|
Molecular Formula |
C25H36ClNO2 |
Molecular Weight |
418.0 g/mol |
IUPAC Name |
4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C25H35NO2.ClH/c1-3-19-28-24(4-2)25(22-11-7-5-8-12-22,23-13-9-6-10-14-23)15-16-26-17-20-27-21-18-26;/h5-14,24H,3-4,15-21H2,1-2H3;1H |
InChI Key |
VRLGNQCNRDMXHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(CC)C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















